N-methoxy-N-methylcyclohexanecarboxamide

Process Chemistry Weinreb Amide Synthesis Scalable Methodology

N-Methoxy-N-methylcyclohexanecarboxamide (CAS 80783-98-8) is a Weinreb amide derivative featuring a cyclohexane ring. It is a key synthetic intermediate valued for its role in the controlled, single-step conversion to ketones or aldehydes via reaction with organometallic reagents.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 80783-98-8
Cat. No. B1279678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxy-N-methylcyclohexanecarboxamide
CAS80783-98-8
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCN(C(=O)C1CCCCC1)OC
InChIInChI=1S/C9H17NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
InChIKeyMVBZPHKLBBUMNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxy-N-methylcyclohexanecarboxamide (CAS 80783-98-8): A Sterically Hindered Weinreb Amide Building Block for Organic Synthesis


N-Methoxy-N-methylcyclohexanecarboxamide (CAS 80783-98-8) is a Weinreb amide derivative featuring a cyclohexane ring [1]. It is a key synthetic intermediate valued for its role in the controlled, single-step conversion to ketones or aldehydes via reaction with organometallic reagents [2]. The cyclohexane ring introduces specific steric properties that differentiate its reactivity profile from linear or aromatic analogs, making it a strategic choice for constructing complex molecular architectures.

Why a Cyclohexane-Based Weinreb Amide is Not Interchangeable with Linear or Non-Weinreb Analogs


This compound cannot be generically substituted due to the synergistic effects of its Weinreb amide functionality and cyclohexane ring. The N-methoxy-N-methylamide group is essential for preventing over-addition during nucleophilic attacks, a common failure mode for conventional amides [1]. Furthermore, the cyclohexane ring introduces significant steric hindrance, which alters the rate and selectivity of reactions with Grignard or organolithium reagents compared to less hindered linear Weinreb amides like N-methoxy-N-methylacetamide . These electronic and steric properties are critical for achieving precise outcomes in multi-step syntheses, making direct analog substitution highly unpredictable without quantitative validation.

Quantifiable Differentiation of N-Methoxy-N-methylcyclohexanecarboxamide: Evidence for Scientific Procurement


Synthesis Efficiency: High Isolated Yield in a Robust, Scalable One-Pot Protocol

The target compound is synthesized with high efficiency using a robust one-pot method. A reported isolated yield of 97% was achieved for N-methoxy-N-methylcyclohexanecarboxamide using a phosphorus trichloride-mediated coupling of cyclohexanecarboxylic acid with N,O-dimethylhydroxylamine . This high yield is consistent with the method's reported excellence for sterically hindered carboxylic acids, which are known to give excellent yields in this specific protocol [1].

Process Chemistry Weinreb Amide Synthesis Scalable Methodology

Reaction Selectivity: Prevention of Over-Addition to Ketones vs. Conventional Amides

The Weinreb amide functionality is a cornerstone of modern organic synthesis because it solves the problem of over-addition when forming ketones. While a conventional secondary amide (e.g., N-methylcyclohexanecarboxamide) would react with an organometallic reagent to form a tertiary alcohol after a second nucleophilic attack, the chelation-stabilized tetrahedral intermediate of a Weinreb amide collapses only upon workup to yield the desired ketone exclusively [1]. This selectivity is a class-level advantage of Weinreb amides over conventional amides.

Organic Synthesis Ketone Synthesis Chemoselectivity

Reaction Kinetics: Steric Hindrance from Cyclohexane Ring Modulates Nucleophilic Attack

The cyclohexane ring in this compound introduces significant steric hindrance around the carbonyl group, which differentiates its reactivity from less hindered Weinreb amides. This steric bulk can slow nucleophilic attack and may necessitate longer reaction times or elevated temperatures compared to linear analogs like N-methoxy-N-methylacetamide . This property can be strategically exploited to enhance chemoselectivity in complex substrates containing multiple electrophilic sites.

Physical Organic Chemistry Steric Effects Reaction Kinetics

Validated Application Scenarios for N-Methoxy-N-methylcyclohexanecarboxamide in Research and Industrial Workflows


Large-Scale Synthesis of Cyclohexyl Ketone Pharmacophores

Based on the evidence of high-yielding, scalable synthesis (97% yield) , this compound is an ideal starting material for process chemistry groups developing active pharmaceutical ingredients (APIs) featuring a cyclohexyl ketone motif. The robust one-pot method for its preparation ensures a reliable, cost-effective supply of this key intermediate for subsequent Grignard or organolithium reactions to install complex side chains.

Construction of Complex Molecules Requiring Chemoselective Ketone Formation

The fundamental chemoselectivity of the Weinreb amide group, which prevents over-addition to form tertiary alcohols [1], makes this compound indispensable for late-stage functionalization in total synthesis. It should be prioritized when a cyclohexyl ketone must be formed in the presence of other sensitive functional groups like esters, nitriles, or other carbonyls, ensuring a clean, high-fidelity transformation.

Synthetic Route Scouting Where Steric Modulation of Reactivity is Required

The inherent steric hindrance of the cyclohexane ring provides a built-in kinetic control element. This compound is the preferred building block when a synthetic route demands a less reactive Weinreb amide to achieve higher chemoselectivity in a congested molecular environment. It offers a distinct reactivity profile compared to its less hindered linear or aromatic counterparts, making it a valuable tool for fine-tuning reaction outcomes.

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